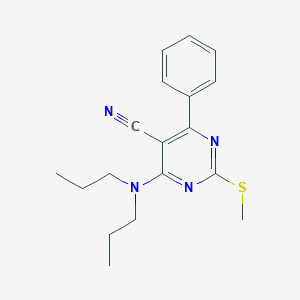![molecular formula C28H35N3O3 B253978 4-[(4-benzyl-1-piperazinyl)methyl]-N-cyclohexyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxamide](/img/structure/B253978.png)
4-[(4-benzyl-1-piperazinyl)methyl]-N-cyclohexyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(4-benzyl-1-piperazinyl)methyl]-N-cyclohexyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxamide is a chemical compound that belongs to the class of benzofurans. It has been the subject of extensive scientific research due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 4-[(4-benzyl-1-piperazinyl)methyl]-N-cyclohexyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and receptors that are involved in the development of various diseases. For example, it has been found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the development of Alzheimer's disease.
Biochemical and physiological effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, promote apoptosis, and prevent the formation of amyloid-beta plaques. It has also been found to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-[(4-benzyl-1-piperazinyl)methyl]-N-cyclohexyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxamide in lab experiments is its potential therapeutic applications. The compound has been shown to have significant activity against several diseases, making it a potential candidate for drug development. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on 4-[(4-benzyl-1-piperazinyl)methyl]-N-cyclohexyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxamide. One potential direction is to investigate its activity against other diseases, such as diabetes and cardiovascular disease. Another potential direction is to develop more efficient synthesis methods to improve the overall yield of the compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Méthodes De Synthèse
The synthesis of 4-[(4-benzyl-1-piperazinyl)methyl]-N-cyclohexyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxamide is a complex process that involves several steps. The first step involves the synthesis of 4-benzylpiperazine, which is then reacted with N-cyclohexyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid to form the target compound. The overall yield of the synthesis process is around 30%.
Applications De Recherche Scientifique
4-[(4-benzyl-1-piperazinyl)methyl]-N-cyclohexyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to have significant activity against several diseases, including cancer, Alzheimer's disease, and Parkinson's disease. The compound has been shown to inhibit the growth of cancer cells and promote apoptosis, making it a potential candidate for cancer treatment. It has also been found to have neuroprotective effects and can prevent the formation of amyloid-beta plaques, which are associated with Alzheimer's disease.
Propriétés
Formule moléculaire |
C28H35N3O3 |
|---|---|
Poids moléculaire |
461.6 g/mol |
Nom IUPAC |
4-[(4-benzylpiperazin-1-yl)methyl]-N-cyclohexyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxamide |
InChI |
InChI=1S/C28H35N3O3/c1-20-26(28(33)29-22-10-6-3-7-11-22)27-23(24(32)12-13-25(27)34-20)19-31-16-14-30(15-17-31)18-21-8-4-2-5-9-21/h2,4-5,8-9,12-13,22,32H,3,6-7,10-11,14-19H2,1H3,(H,29,33) |
Clé InChI |
GZVPUFUQXZHGTP-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(O1)C=CC(=C2CN3CCN(CC3)CC4=CC=CC=C4)O)C(=O)NC5CCCCC5 |
SMILES canonique |
CC1=C(C2=C(O1)C=CC(=C2CN3CCN(CC3)CC4=CC=CC=C4)O)C(=O)NC5CCCCC5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(4-Chlorophenyl)-6-{[1-(hydroxymethyl)propyl]amino}-2-(methylthio)pyrimidine-5-carbonitrile](/img/structure/B253896.png)

![4-(4-Chlorophenyl)-6-{[2-(dimethylamino)ethyl]amino}-2-(methylthio)pyrimidine-5-carbonitrile](/img/structure/B253898.png)

![4-[(dimethylamino)sulfonyl]-N-[5-methyl-4-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B253901.png)




![4-[(3-Hydroxypropyl)amino]-2-(methylthio)-6-phenylpyrimidine-5-carbonitrile](/img/structure/B253910.png)
![4-[(2-Methoxy-5-methylphenyl)amino]-2-(methylthio)-6-phenylpyrimidine-5-carbonitrile](/img/structure/B253911.png)
![8-(4-tert-butylphenyl)-6-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carbonitrile](/img/structure/B253913.png)
![6-oxo-8-phenyl-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carbonitrile](/img/structure/B253914.png)
